molecular formula C14H11NO4 B14659401 1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one CAS No. 37167-47-8

1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one

Cat. No.: B14659401
CAS No.: 37167-47-8
M. Wt: 257.24 g/mol
InChI Key: AYCDUKGAFOTMKK-UHFFFAOYSA-N
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Description

1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one is a phenoxazine derivative. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound, like other phenoxazines, has significant potential in various scientific and industrial fields.

Preparation Methods

The synthesis of 1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one involves several steps. One common method includes the condensation of appropriate phenolic compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the correct formation of the phenoxazine ring . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:

Scientific Research Applications

1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one has numerous applications in scientific research:

    Chemistry: It is used as a photoredox catalyst in various organic reactions.

    Biology: The compound has been studied for its potential antioxidant and antimicrobial properties.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: It is used in the production of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one involves its interaction with molecular targets within cells. It can act as an electron donor or acceptor, facilitating redox reactions. This property is crucial for its role as a photoredox catalyst and its potential anticancer activity . The compound can interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one is unique compared to other phenoxazine derivatives due to its specific functional groups and their positions on the phenoxazine ring. Similar compounds include:

    Actinomycin D: Known for its strong antitumor properties.

    Nile Blue: Used as a dye in various applications.

    Nile Red: Another dye with applications in biological staining. These compounds share the phenoxazine core but differ in their functional groups and specific applications.

Properties

CAS No.

37167-47-8

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

1,7-dihydroxy-6,8-dimethylphenoxazin-3-one

InChI

InChI=1S/C14H11NO4/c1-6-3-9-14(7(2)13(6)18)19-11-5-8(16)4-10(17)12(11)15-9/h3-5,17-18H,1-2H3

InChI Key

AYCDUKGAFOTMKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)C)OC3=CC(=O)C=C(C3=N2)O

Origin of Product

United States

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